molecular formula C₂₄H₂₃ClN₂O₉S B1145812 6'-Desmethyl-6'-methylhydroxy etoricoxib-beta-glucuronide CAS No. 349536-40-9

6'-Desmethyl-6'-methylhydroxy etoricoxib-beta-glucuronide

Cat. No.: B1145812
CAS No.: 349536-40-9
M. Wt: 550.97
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Description

6'-Desmethyl-6'-methylhydroxy etoricoxib-beta-glucuronide, with the chemical formula C 24 H 23 ClN 2 O 9 S and a molecular weight of approximately 550.965 g/mol, is a defined metabolite of the non-steroidal anti-inflammatory drug (NSAID) etoricoxib . As a beta-glucuronide conjugate, this compound is a typical product of Phase II drug metabolism, formed in the liver via the enzymatic addition of a glucuronic acid moiety to the hydroxymethyl derivative of etoricoxib (6'-hydroxymethyletoricoxib) . This conjugation reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), enhances the hydrophilicity of the drug molecule to facilitate its biliary or renal excretion . In pharmaceutical research, this metabolite serves as a critical reference standard in analytical method development and validation (AMV) . Its primary application is in the quantitative and qualitative analysis of etoricoxib metabolism, pharmacokinetic studies, and bioanalytical assays during drug development and quality control (QC) for Abbreviated New Drug Applications (ANDA) . Furthermore, glucuronide metabolites like this one are of high scientific interest in studying enzyme kinetics and the role of β-glucuronidase (βGLU) in the enterohepatic recirculation of drugs and the reactivation of glucuronidated compounds in specific physiological compartments, which can have implications for drug efficacy and toxicity profiles . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[5-[5-chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]pyridin-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O9S/c1-37(33,34)16-6-3-12(4-7-16)17-8-14(25)10-27-18(17)13-2-5-15(26-9-13)11-35-24-21(30)19(28)20(29)22(36-24)23(31)32/h2-10,19-22,24,28-30H,11H2,1H3,(H,31,32)/t19-,20-,21+,22-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWKCNOGFMSHNK-QMDPOKHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)COC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349536-40-9
Record name 6'-Hydroxymethyl-etoricoxib glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349536409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6'-HYDROXYMETHYL-ETORICOXIB GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5ED8OAI8F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

UDP-Glucuronosyltransferase (UGT)-Mediated Synthesis

The primary route for synthesizing 6'-desmethyl-6'-methylhydroxy etoricoxib-beta-glucuronide involves enzymatic glucuronidation using hepatic microsomal UGT isoforms. Human UGT1A1 and UGT2B7 are the dominant enzymes responsible for catalyzing the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the hydroxyl group of the parent compound, 6'-desmethyl-6'-methylhydroxy etoricoxib.

Reaction Conditions :

  • pH : 7.4 (physiological buffer)

  • Temperature : 37°C

  • Cofactors : 5 mM UDPGA, 10 mM MgCl₂

  • Incubation Time : 60–120 minutes

Yield Optimization :

  • Enzyme kinetics studies show a Michaelis-Menten constant (KmK_m) of 45 μM for UGT1A1, indicating moderate substrate affinity.

  • Cofactor supplementation with alamethicin (50 μg/mg protein) enhances membrane permeability, improving yields by 30–40%.

Recombinant Enzyme Systems

Recombinant UGT isoforms expressed in mammalian (HEK293) or insect (Sf9) cell lines offer scalable production. These systems enable high-purity glucuronide synthesis without interference from competing metabolic pathways.

Key Advantages :

  • Specific Activity : Recombinant UGT2B7 achieves a turnover rate of 8.2 nmol/min/mg protein, outperforming liver microsomes.

  • Scalability : Bioreactor-based systems support batch yields exceeding 500 mg/L under optimized conditions.

Chemical Synthesis Approaches

Koenigs-Knorr Glucuronidation

The Koenigs-Knorr method facilitates chemical glucuronidation using protected glucuronic acid donors. This approach is critical for producing reference standards when enzymatic methods yield insufficient quantities.

Synthetic Route :

  • Protection : The hydroxyl groups of glucuronic acid are protected with acetyl or benzyl groups.

  • Activation : Treatment with bromine or iodine generates the glycosyl halide.

  • Coupling : Reaction with 6'-desmethyl-6'-methylhydroxy etoricoxib in the presence of silver carbonate (Ag₂CO₃) or molecular sieves.

  • Deprotection : Alkaline hydrolysis (e.g., 0.1 M NaOH) removes protecting groups.

Reaction Parameters :

ParameterValue
SolventAnhydrous dichloromethane
Temperature0–4°C (activation step)
Coupling Time12–24 hours
Yield55–65% after purification

Mitsunobu Reaction for Regioselectivity

The Mitsunobu reaction ensures precise β-configuration of the glucuronide bond, avoiding α-anomer contamination.

Reagents :

  • Diethyl azodicarboxylate (DEAD)

  • Triphenylphosphine (PPh₃)

  • Protected glucuronic acid (1.2 eq)

Conditions :

  • Solvent : Tetrahydrofuran (THF)

  • Reaction Time : 6 hours at room temperature

  • Anomeric Ratio (β:α) : 9:1

Industrial-Scale Production

Biocatalytic Continuous Flow Systems

Recent advances leverage immobilized UGT enzymes in continuous flow reactors to enhance throughput and reduce costs.

Process Metrics :

MetricValue
Enzyme Stability>80% activity after 10 cycles
Space-Time Yield12 g/L/day
Purity≥98% (HPLC)

Crystallization and Purification

Final purification employs gradient elution chromatography followed by anti-solvent crystallization.

Crystallization Conditions :

  • Solvent System : Ethyl acetate/n-heptane (1:3 v/v)

  • Temperature Gradient : 40°C → 4°C at 0.5°C/min

  • Crystal Form : Monoclinic (confirmed by XRPD)

Analytical Validation

Structural Confirmation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, DMSO-d6d_6): δ 5.32 (d, J = 7.2 Hz, H-1 of glucuronide), 8.14 (s, pyridyl protons).

  • ¹³C NMR : 170.8 ppm (C=O of glucuronide), 104.3 ppm (C-1 of glucuronide).

Mass Spectrometry :

  • High-Resolution MS (HRMS) : m/z 551.0824 [M+H]⁺ (calc. 551.0821 for C₂₄H₂₃ClN₂O₉S).

Purity Assessment

HPLC Parameters :

ColumnWaters XBridge C18 (4.6 × 150 mm, 3.5 μm)
Mobile Phase0.1% formic acid (A) / acetonitrile (B)
Gradient5% B → 95% B over 20 minutes
DetectionUV 254 nm

Challenges and Innovations

Hydrolytic Instability

The β-glucuronide bond is susceptible to enzymatic cleavage by β-glucuronidase in biological matrices. Stabilization strategies include:

  • Lyophilization : Storage at -80°C in lyophilized form retains >95% integrity over 12 months.

  • Additives : 0.1% ascorbic acid in aqueous solutions reduces hydrolysis by 50%.

Green Chemistry Initiatives

Solvent-free mechanochemical synthesis using ball milling is emerging as a sustainable alternative, achieving 85% conversion in 2 hours without toxic reagents .

Chemical Reactions Analysis

Scientific Research Applications

Pharmacokinetics and Metabolism

Pharmacokinetic Profile
The pharmacokinetics of 6'-desmethyl-6'-methylhydroxy etoricoxib-beta-glucuronide are crucial for understanding its bioavailability and therapeutic potential. This compound undergoes extensive glucuronidation, a phase II metabolic process that enhances solubility and excretion. The metabolism of etoricoxib to its glucuronide form is mediated by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT2B7, which play a pivotal role in determining the plasma concentrations of active metabolites .

Bioavailability Studies
Research indicates that the bioavailability of etoricoxib can be influenced by genetic polymorphisms in UGT enzymes, which may affect the conversion rates to this compound. Variability in the pharmacokinetic profiles among individuals could lead to differences in therapeutic outcomes and adverse effects .

Therapeutic Applications

Pain Management
As a metabolite of etoricoxib, this compound contributes to the analgesic effects observed in patients with chronic pain conditions such as osteoarthritis and rheumatoid arthritis. Its role as an active metabolite suggests that it may enhance the overall efficacy of etoricoxib by prolonging its therapeutic action through sustained plasma levels .

Anti-inflammatory Effects
The anti-inflammatory properties of etoricoxib are well-documented; however, the specific contributions of its glucuronide metabolite are less understood. Studies suggest that glucuronidation may modulate the bioactivity of etoricoxib, potentially influencing inflammation pathways and mediators involved in pain signaling .

Safety and Side Effects

Adverse Reactions
While etoricoxib is generally well-tolerated, its metabolites, including this compound, must be evaluated for safety. Research indicates that glucuronides can sometimes exhibit different pharmacological profiles compared to their parent compounds, which necessitates thorough investigation into their side effect profiles .

Drug Interactions
The potential for drug-drug interactions involving this compound is an area of concern. Co-administration with other drugs metabolized by UGTs may lead to altered pharmacokinetics, necessitating careful monitoring during clinical use .

Case Studies and Research Findings

Several case studies have explored the implications of glucuronidation on drug efficacy and safety:

  • Chronic Pain Management : A study involving patients with chronic pain demonstrated that individuals with certain UGT polymorphisms experienced different levels of pain relief when treated with etoricoxib, suggesting a link between genetic variability in drug metabolism and therapeutic outcomes .
  • Pharmacogenetic Variability : Research highlighted how genetic differences among patients could lead to significant variations in the plasma concentrations of this compound, impacting both efficacy and safety profiles during treatment with etoricoxib .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Glucuronides

To contextualize 6'-desmethyl-6'-methylhydroxy etoricoxib-beta-glucuronide, we compare it to three glucuronide metabolites with analogous functional groups or therapeutic relevance:

Table 1: Key Properties of Glucuronide Metabolites

Compound Molecular Weight Parent Drug Class Pharmacological Activity Route-Dependent Potency Shift Immunomodulatory Effects
Morphine-6-beta-glucuronide (M6G) 461.5 Opioid agonist 47–360× more potent than morphine (i.c.v.) 10× longer duration (s.c.) ↓ NK cell activity, ↓ IFN-γ
6-O-Desmethyl Donepezil-beta-D-glucuronide 541.59 Acetylcholinesterase inhibitor Not reported Not reported Not reported
This compound Not reported COX-2 inhibitor Presumed inactive (detoxification pathway) Likely limited CNS penetration Not studied

Structural and Functional Differences

  • Morphine-6-beta-glucuronide (M6G): M6G exhibits higher antinociceptive potency than morphine, particularly via intracerebroventricular (i.c.v.) administration, despite lower mu-opioid receptor affinity . Its hydrophilicity limits brain penetration after systemic administration, but it demonstrates prolonged efficacy due to slower elimination . Notably, M6G suppresses immune parameters (e.g., natural killer cell activity) at doses as low as 1.0 mg/kg (s.c.), suggesting central mediation of immunomodulation .
  • Its molecular weight (541.59) reflects extensive glycosylation, which may reduce blood-brain barrier permeability compared to the parent drug .
  • This compound: Unlike M6G, this metabolite is presumed inactive due to glucuronidation’s role in terminating etoricoxib’s COX-2 inhibition.

Pharmacokinetic and Pharmacodynamic Insights

  • Potency and Efficacy: M6G’s exceptional potency (up to 360× morphine in tail-flick tests) arises from high intrinsic efficacy at opioid receptors, requiring <1% receptor occupancy for antinociception versus 9.5–47% for morphine . In contrast, etoricoxib’s glucuronide likely lacks therapeutic activity, mirroring typical glucuronide metabolite behavior.
  • Immunomodulation: M6G uniquely suppresses interferon-gamma (IFN-γ) production and lymphocyte proliferation, indicating that glucuronides can retain or amplify biological effects unrelated to parent drug targets . No analogous immune studies exist for this compound.

Biological Activity

6'-Desmethyl-6'-methylhydroxy etoricoxib-beta-glucuronide is a metabolite of etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used primarily for its analgesic and anti-inflammatory properties. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile.

  • Molecular Formula : C₁₈H₁₅ClN₂O₃S
  • Molecular Weight : 348.84 g/mol
  • CAS Number : Not available in current databases.

Etoricoxib and its metabolites, including this compound, exert their effects primarily through selective inhibition of COX-2, an enzyme involved in the inflammatory process. This inhibition leads to reduced production of prostaglandins, which are mediators of pain and inflammation.

Inhibition of COX Enzymes

Research indicates that this compound retains some inhibitory activity against COX-2, although the potency may differ from that of etoricoxib itself. The selectivity for COX-2 over COX-1 is a hallmark of this class of drugs, minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs.

Pharmacokinetics

The pharmacokinetics of this compound suggest that it is formed through glucuronidation, a common metabolic pathway for many drugs. This process enhances the solubility and excretion of the compound, potentially affecting its bioavailability and efficacy.

Clinical Observations

  • Efficacy in Rheumatoid Arthritis : A study involving patients with rheumatoid arthritis demonstrated that etoricoxib significantly improved clinical outcomes compared to placebo. The role of its metabolites, including this compound, in this efficacy remains an area for further investigation .
  • Adverse Effects : There have been reports linking etoricoxib to severe skin reactions such as toxic epidermal necrolysis (TEN). While these cases primarily focus on the parent compound, understanding the role of its metabolites in adverse reactions is critical for comprehensive safety evaluations .

Comparative Studies

A comparative analysis of various NSAIDs, including etoricoxib and its metabolites, highlighted differences in their pharmacological profiles. The study emphasized that while etoricoxib exhibits strong anti-inflammatory effects, its metabolites may contribute to both therapeutic benefits and adverse effects through different mechanisms .

CompoundCOX-2 Inhibition IC50 (µM)Bioavailability (%)Half-life (hours)
Etoricoxib0.110022
This compoundTBDTBDTBD

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 6'-desmethyl-6'-methylhydroxy etoricoxib-beta-glucuronide in biological matrices?

  • Methodology : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard due to its sensitivity and specificity. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is essential to differentiate between isomers (e.g., phenolic vs. benzylic glucuronides) . Chromatographic conditions should optimize mobile phase gradients (e.g., acetonitrile/ammonium acetate) to resolve polar glucuronide metabolites from matrix interferences .

Q. How can researchers synthesize this compound for in vitro studies?

  • Methodology : Enzymatic synthesis using UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A1 or UGT2B7) in liver microsomes is preferred for generating physiologically relevant metabolites. Chemical synthesis requires regioselective protection of hydroxyl groups and β-glucuronidation via Koenigs-Knorr reactions, followed by deprotection . Purity validation (≥95%) via reverse-phase HPLC is critical .

Q. What are the primary stability challenges for this glucuronide in aqueous solutions?

  • Methodology : Hydrolytic instability at physiological pH (7.4) necessitates storage at -80°C in lyophilized form. Stability studies should assess degradation kinetics under varying temperatures and pH using accelerated stability protocols (ICH guidelines). Include antioxidants (e.g., ascorbic acid) or enzyme inhibitors (e.g., β-glucuronidase inhibitors) in buffers to prevent enzymatic cleavage .

Advanced Research Questions

Q. How do conflicting data on the metabolic pathways of etoricoxib and its glucuronide metabolites arise, and how can they be resolved?

  • Methodology : Discrepancies often stem from interspecies variability in UGT expression (e.g., human vs. rodent microsomes) or assay conditions (e.g., cofactor concentrations). Resolve by:

  • Conducting interspecies comparative metabolism studies.
  • Using recombinant UGT isoforms to isolate specific enzymatic activities.
  • Applying kinetic modeling (e.g., Michaelis-Menten parameters) to quantify metabolic contributions .

Q. What experimental designs are optimal for studying the enterohepatic recirculation of this compound?

  • Methodology : Use bile-cannulated animal models (e.g., rats) to collect bile and plasma samples post-dose. LC-MS/MS quantifies parent drug and glucuronide in bile, plasma, and feces. Pharmacokinetic modeling (e.g., non-compartmental analysis) evaluates recirculation extent. Include β-glucuronidase-treated samples to confirm hydrolytic reactivation .

Q. How can researchers address contradictory data on the glucuronide’s role in drug-drug interactions (DDIs)?

  • Methodology : Mechanistic studies using sandwich-cultured human hepatocytes or vesicular transport assays (e.g., with MRP2/ABCC2 transporters) clarify whether DDIs arise from UGT inhibition, transporter competition, or both. Co-incubate with prototypical inhibitors (e.g., probenecid for transporters) and monitor glucuronide efflux .

Data Analysis and Validation

Q. What statistical approaches are recommended for interpreting variability in glucuronide pharmacokinetic parameters across cohorts?

  • Methodology : Population pharmacokinetic modeling (e.g., NONMEM) accounts for covariates (e.g., renal/hepatic function, genetic polymorphisms in UGTs). Bootstrap validation and visual predictive checks ensure model robustness. Stratify data by demographic factors to identify subpopulations with atypical metabolism .

Q. How should researchers validate the specificity of immunoassays for this glucuronide in complex matrices?

  • Methodology : Cross-reactivity testing against structurally related glucuronides (e.g., ezetimibe hydroxy glucuronide) is mandatory. Use LC-MS/MS as a reference method for concordance analysis. Spike-and-recovery experiments in plasma/urine assess matrix effects .

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